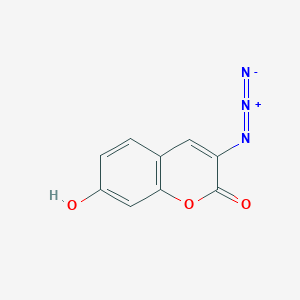

3-Azido-7-hydroxycoumarin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-azido-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJNQKVCZCNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648782 | |

| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817638-68-9 | |

| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azido-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Azido-7-hydroxycoumarin: A Technical Guide to its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a versatile, fluorogenic coumarin-based dye that has become an invaluable tool in modern bioimaging, diagnostics, and molecular engineering.[1] Its utility lies in its application in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This compound is inherently non-fluorescent but undergoes a significant "turn-on" of fluorescence upon reaction with an alkyne-functionalized molecule.[1][3] This reaction forms a stable triazole, extending the dye's π-conjugation system and resulting in bright and stable fluorescence.[1] This fluorogenic property provides a high signal-to-noise ratio, making it exceptionally well-suited for high-contrast imaging in complex biological systems with minimal background fluorescence.[1]

This technical guide provides an in-depth overview of the scientific applications of this compound, including its photophysical properties, detailed experimental protocols for its key applications, and visualizations of experimental workflows.

Core Properties and Data

This compound is a water-soluble and cell-permeable molecule, making it suitable for live-cell imaging.[1] Its key chemical and photophysical properties are summarized in the tables below.

Chemical Properties

| Property | Value | References |

| Molecular Formula | C₉H₅N₃O₃ | [4] |

| Molecular Weight | 203.15 g/mol | [4] |

| CAS Number | 817638-68-9 | [3] |

| Purity | ≥90% - >98% (HPLC) | [4] |

| Appearance | Light yellow to brown solid/powder | [4] |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN | [1][2] |

Photophysical Properties

| Property | Before Click Reaction | After Click Reaction | References |

| Excitation Maximum (λmax) | ~348 nm | ~404 nm | [4] |

| Emission Maximum (λmax) | - | ~477 nm | [1][2][3][4] |

| Fluorescence | Non-fluorescent | Bright blue fluorescence | [1] |

| Quantum Yield | - | High (Coumarin-based core) | [1] |

| Photostability | - | High | [1] |

Key Scientific Applications

The primary application of this compound is as a reporter molecule in click chemistry-based labeling strategies. Its versatility allows for a wide range of applications in cellular and molecular biology.

-

DNA Labeling and Cell Proliferation Assays: One of the most prominent uses is the detection of newly synthesized DNA in proliferating cells.[1] This is achieved by incorporating an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the DNA of dividing cells. Subsequent reaction with this compound via CuAAC leads to fluorescent labeling of the DNA, allowing for the visualization and quantification of cell proliferation.

-

Protein and Glycan Visualization: It is used for the visualization of proteins and glycans in both fixed and live cells.[1] By metabolically incorporating alkyne-tagged sugars or amino acids, researchers can fluorescently label specific proteins and glycans to study their localization, trafficking, and interactions.

-

Biosensor Development: The "turn-on" fluorescence upon click reaction makes this compound an excellent candidate for the development of biosensors.[1] These sensors can be designed to detect the presence of specific alkyne-containing analytes.

-

Spatially Restricted Metabolite Labeling: This probe has been utilized for labeling metabolites in a spatially restricted manner within biological systems.[2]

-

Detection of Pathogens: It has been applied in methods for the sensitive and specific detection of foodborne pathogens.[2]

-

Drug Development and Medicinal Chemistry: The coumarin (B35378) scaffold itself has known biological activities, and the azido (B1232118) group allows for its conjugation to other molecules. This makes it a useful building block in medicinal chemistry for creating novel therapeutic agents, with potential applications in targeting cancer cells and in photodynamic therapy.

Experimental Protocols

DNA Labeling for Cell Proliferation Analysis using EdU

This protocol describes the labeling of newly synthesized DNA in cultured cells using EdU incorporation followed by a click reaction with this compound for fluorescence microscopy.

Materials:

-

Cells of interest cultured on coverslips or in imaging plates

-

Complete cell culture medium

-

5-ethynyl-2'-deoxyuridine (EdU)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction buffer: 100 mM Tris-HCl (pH 7.5-8.5)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM)

-

Reducing agent solution (e.g., 1 M sodium ascorbate (B8700270), freshly prepared)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

EdU Labeling:

-

Incubate cells with EdU (typically 10-50 µM) in complete culture medium for the desired pulse duration (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the experimental question.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:

-

435 µL of click reaction buffer (100 mM Tris-HCl)

-

5 µL of this compound stock solution (e.g., 10 mM in DMSO for a final concentration of 100 µM)

-

10 µL of CuSO₄ solution (100 mM for a final concentration of 2 mM)

-

50 µL of sodium ascorbate solution (1 M for a final concentration of 100 mM)

-

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

If desired, stain the nuclei with a suitable counterstain (e.g., DAPI or Hoechst) according to the manufacturer's protocol.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for the blue fluorescence of the coumarin-triazole product (excitation ~405 nm, emission ~477 nm) and the chosen counterstain.

-

General Protocol for Protein Labeling in Live Cells

This protocol provides a general workflow for labeling a specific protein of interest in live cells. This requires metabolic incorporation of an alkyne-containing unnatural amino acid and subsequent labeling with this compound.

Materials:

-

Mammalian cells expressing the protein of interest

-

Cell culture medium deficient in the natural amino acid to be replaced

-

Alkyne-containing unnatural amino acid (e.g., L-azidohomoalanine (AHA) alternative, L-homopropargylglycine (HPG))

-

This compound

-

Click reaction reagents suitable for live-cell labeling (e.g., copper-coordinating ligands like BTTAA to reduce cytotoxicity)

-

Live-cell imaging medium

Procedure:

-

Metabolic Labeling:

-

Wash cells with PBS and incubate in the amino acid-deficient medium for a short period to deplete the intracellular pool of the natural amino acid.

-

Supplement the deficient medium with the alkyne-containing unnatural amino acid (typically 25-100 µM) and culture the cells for a period sufficient for protein expression and incorporation (e.g., 4-24 hours).

-

-

Live-Cell Click Reaction:

-

Prepare a live-cell compatible click reaction cocktail. This typically involves a lower concentration of copper and the use of a copper-chelating ligand to minimize toxicity.

-

Wash the cells with a suitable buffer or live-cell imaging medium.

-

Add the click reaction cocktail containing this compound to the cells.

-

Incubate for 15-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells several times with fresh live-cell imaging medium to remove unreacted reagents.

-

Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

-

Visualizations

Click Chemistry Reaction Mechanism

Caption: The Cu(I)-catalyzed click reaction between this compound and an alkyne.

Experimental Workflow for Cell Proliferation Assay

Caption: Step-by-step workflow for labeling proliferating cells.

Conceptual Visualization of Protein Labeling in a Signaling Pathway

While specific signaling pathway visualizations using this compound are not prominently featured in the reviewed literature, the following diagram illustrates conceptually how it could be applied to study protein-protein interactions within a generic signaling cascade.

Caption: Conceptual diagram of labeling a protein within a generic signaling cascade.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its fluorogenic nature, combined with the specificity of click chemistry, enables high-contrast imaging of biomolecules and cellular processes with minimal background interference. The applications range from fundamental cell biology, such as monitoring cell proliferation, to the development of novel diagnostics and therapeutics. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the adoption and effective use of this valuable chemical probe in scientific research.

References

A Technical Guide to the Mechanism of Action of 3-Azido-7-hydroxycoumarin

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core mechanism of action of 3-Azido-7-hydroxycoumarin (AHC), a pivotal tool in modern chemical biology and bio-imaging. It details the principles of its function, its photophysical properties, and the experimental protocols for its application.

Core Mechanism: A Pro-Fluorophore Activated by Click Chemistry

This compound is a fluorogenic dye, often referred to as a "pro-fluorophore". In its native state, the molecule is essentially non-fluorescent. Its mechanism of action is not based on direct interaction with a biological signaling pathway but rather on its designed chemical reactivity. The fluorescence is "switched on" by a highly specific and bioorthogonal chemical reaction.[1][2]

The key to its function lies in the presence of the azide (B81097) (-N₃) group at the 3-position of the coumarin (B35378) scaffold. This azide group acts as a fluorescence quencher. The core mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[3][4] In this reaction, the azide group of the coumarin reacts with the terminal alkyne of a target molecule in the presence of a copper(I) catalyst. This cycloaddition forms a stable, five-membered triazole ring.[2]

The formation of this triazole is the "on" switch for fluorescence. It extends the π-conjugated system of the coumarin molecule, which fundamentally alters its electronic and photophysical properties, transforming it into a brightly fluorescent compound.[1][5] Because this reaction is highly specific and does not interfere with native biological processes, it allows for the precise and selective labeling of alkyne-tagged biomolecules in complex environments, including living cells.[1][2]

Caption: The CuAAC "click" reaction mechanism of this compound.

Quantitative Data: Photophysical Properties

The utility of this compound as a fluorogenic probe is defined by the dramatic shift in its spectroscopic properties upon reaction. The unreacted azide form exhibits minimal absorbance and fluorescence in the visible spectrum, while the triazole product is characterized by strong blue fluorescence.

| Property | Before Click Reaction | After Click Reaction | Reference(s) |

| Max. Absorption (λabs) | ~260 nm | 404 nm | [1][6][7] |

| Max. Emission (λem) | ~391 nm | 477 - 480 nm | [1][5][6] |

| Emission Color | - | Blue | |

| Molecular Weight | 203.15 g/mol | - | [7] |

| Molecular Formula | C₉H₅N₃O₃ | - | [4] |

| Purity | ≥95% (HPLC) | - |

Experimental Protocols

The most prominent application of this compound is the detection of cell proliferation via the labeling of newly synthesized DNA.[2] This is achieved by introducing an alkyne-containing nucleoside analog, 5-ethynyl-2´-deoxyuridine (EdU), to the cells, which is subsequently labeled by the coumarin probe.

Protocol: Cell Proliferation Assay using EdU and this compound

This protocol provides a representative workflow for labeling proliferating cells.

1. Cell Preparation and EdU Labeling:

- Culture cells of interest in the appropriate medium.

- Add EdU to the culture medium at a final concentration of 10-50 µM.

- Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) to allow for the incorporation of EdU into newly synthesized DNA.[2]

2. Cell Fixation and Permeabilization:

- Harvest the cells and wash them with Phosphate-Buffered Saline (PBS).

- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

- Wash the cells twice with PBS.

- Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature to allow the click reagents to enter the nucleus.

3. Click Reaction:

- Prepare the "Click Cocktail" immediately before use. For a 500 µL reaction volume, combine the following in order:

- PBS (pH 7.4)

- This compound (from a 10 mM stock in DMSO) to a final concentration of 1-10 µM.

- Copper(II) Sulfate (CuSO₄) solution to a final concentration of 1-2 mM.

- A reducing agent, such as Sodium Ascorbate (B8700270) (from a freshly prepared 100 mM stock in water), to a final concentration of 10-20 mM. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

- Remove the permeabilization buffer and wash the cells with PBS.

- Add the Click Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

4. Imaging:

- Wash the cells three times with PBS.

- If desired, counterstain the nuclei with a DNA stain like DAPI.

- Mount the cells on a microscope slide with an appropriate mounting medium.

- Image the cells using fluorescence microscopy. Excite the sample near 404 nm and collect the emission signal around 477 nm.

The major advantage of this fluorogenic reaction is the minimal background signal, which can eliminate the need for extensive wash steps often required to remove unbound fluorescent dyes.[2]

Preparation of Stock Solution

-

Solubility: this compound is soluble in solvents like DMSO, DMF, and Methanol.[4]

-

Protocol: To prepare a 10 mM stock solution, add 492 µL of DMSO to 1 mg of the compound (MW: 203.15 g/mol ).[1][6]

-

Storage: Store stock solutions at -20°C or -80°C, protected from light. Solutions in DMSO and DMF are not recommended for long-term storage.[3][7]

Caption: A typical experimental workflow for a cell proliferation assay.

References

- 1. This compound [baseclick.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, 817638-68-9 | BroadPharm [broadpharm.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

A Technical Guide to the Spectral Properties of 3-Azido-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has become an invaluable tool in bioconjugation and cellular imaging. Its utility stems from its unique "pro-fluorescent" nature: the azide-functionalized coumarin (B35378) is itself non-fluorescent but undergoes a dramatic increase in fluorescence upon reaction with an alkyne-containing molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for specifically labeling and visualizing biomolecules in complex environments like living cells, without the need for extensive washing steps to remove unreacted probe.[1] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and the logical workflows for its application.

Core Spectral and Photophysical Properties

The key feature of this compound is the significant change in its spectral properties upon participating in a click reaction. The azide (B81097) group acts as a fluorescence quencher. Following the cycloaddition reaction and formation of a triazole ring, the π-conjugation system of the molecule is extended, leading to the emergence of strong fluorescence.[2]

Data Presentation: Spectral Properties

| Property | Before Click Reaction | After Click Reaction (with terminal alkyne) | Reference(s) |

| Maximum Absorption (λabs) | ~260 nm, ~348 nm | ~404 nm | [3] |

| Maximum Emission (λem) | ~391 nm (weak) | ~477-480 nm (strong, blue) | [4][5][6] |

| Fluorescence Quantum Yield (Φf) | Very low (effectively non-fluorescent) | Reported to be high; specific value not published. See Protocol 3 for determination. | [2] |

| Fluorescence Lifetime (τf) | Not reported | Not reported | |

| Molar Absorptivity (ε) | Not available | Not available |

Note: The exact spectral maxima and quantum yield can be influenced by the solvent environment and the nature of the alkyne-containing reaction partner.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

-

N-acetylglycine

-

Anhydrous sodium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695) (EtOH)

-

Sodium nitrite (B80452) (NaNO2)

-

Sodium azide (NaN3)

-

Ice

Procedure:

-

A mixture of 2,4-dihydroxybenzaldehyde (20 mmol), N-acetylglycine (20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

-

The reaction mixture is then poured onto ice to yield a yellow precipitate.

-

The precipitate is filtered and washed with ice water.

-

The resulting solid is refluxed in a 2:1 solution of concentrated HCl and ethanol (30 mL) for 1 hour.

-

The solution is diluted with ice water (40 mL) and cooled in an ice bath.

-

Sodium nitrite (40 mmol) is added, and the mixture is stirred for 5-10 minutes.

-

Sodium azide (60 mmol) is added in portions.

-

After stirring for an additional 15 minutes, the resulting brown precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound.[4]

Protocol 2: General Procedure for CuAAC "Click" Reaction for Spectral Characterization

Materials:

-

This compound

-

An alkyne-containing molecule (e.g., phenylacetylene, for basic characterization)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne partner.

-

In a reaction vessel, combine the this compound and the alkyne in the desired molar ratio (a slight excess of one reagent may be used to ensure full conversion of the other).

-

Add freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

Add the CuSO4 solution. The final concentrations are typically in the micromolar to low millimolar range.

-

Allow the reaction to proceed at room temperature. The progress can often be monitored by the appearance of fluorescence under a UV lamp.

-

For quantitative spectral measurements, the resulting triazole product should be purified, typically using chromatography.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

-

Purified "clicked" this compound product

-

A standard fluorophore with a known quantum yield in the same emission range (e.g., Coumarin 153 in ethanol, Φf = 0.544).

-

Spectroscopic grade solvent (e.g., ethanol or water, ensuring the standard and sample are soluble and stable).

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Determine the slope of each line.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

Where:

-

Φ is the quantum yield.

-

Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

-

Signaling Pathways and Experimental Workflows

This compound is not known to participate in cellular signaling pathways as a signaling molecule itself. Instead, it is a reporter molecule used to visualize biological processes. Its primary application is in bioorthogonal chemistry, where it reacts with alkyne-modified biomolecules. A prominent example is the labeling of newly synthesized DNA in proliferating cells.

Click Reaction Signaling Pathway

The "signaling" in this context is the generation of a fluorescent signal upon the chemical reaction.

References

- 1. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound [baseclick.eu]

- 6. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin for Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-azido-7-hydroxycoumarin, a fluorogenic probe widely utilized in bioorthogonal chemistry. We will delve into its core properties, the mechanism of the azide-alkyne cycloaddition reaction, detailed experimental protocols for its application, and troubleshooting guidance.

Introduction to this compound

This compound is a versatile, water-soluble, and cell-permeable fluorescent dye designed for bioorthogonal labeling.[1][2] Its key feature is its "pro-fluorogenic" nature; the molecule itself is non-fluorescent but emits a bright blue fluorescence upon undergoing a click reaction with an alkyne-functionalized molecule.[2][3] This "turn-on" mechanism significantly reduces background fluorescence, making it an ideal tool for high-contrast cellular imaging and bioconjugation.[2] The underlying principle of this fluorescence activation is the formation of a triazole ring through the azide-alkyne cycloaddition, which extends the π-conjugation system of the coumarin (B35378) core.[2]

This compound has found extensive applications in various research areas, including:

-

Live-cell imaging: Its cell permeability and low background signal make it excellent for visualizing cellular processes with high clarity.[2]

-

DNA labeling in proliferating cells: It is commonly used with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA synthesis and cell proliferation.[3][4]

-

Bioconjugation: The azide (B81097) group allows for the specific and efficient attachment of the coumarin fluorophore to alkyne-modified biomolecules like proteins and nucleic acids.[5]

-

Drug Development and Discovery: It serves as a scaffold in medicinal chemistry and can be used in photodynamic therapy applications.[6]

Physicochemical and Photophysical Properties

A thorough understanding of the properties of this compound is crucial for its effective application. The key quantitative data is summarized in the tables below.

| Chemical Properties | |

| Molecular Formula | C₉H₅N₃O₃[2] |

| Molecular Weight | 203.15 g/mol [2] |

| Appearance | Amber to brown crystalline solid[2] |

| Purity | ≥95-98% (HPLC)[2] |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN[2] |

| Storage Conditions | -20°C, protected from light[2] |

| Photophysical Properties | Before Click Reaction | After Click Reaction (Triazole Formation) |

| Excitation Maximum (λex) | ~260-348 nm[2][7] | ~404 nm[2] |

| Emission Maximum (λem) | ~391 nm[2] | ~477-480 nm[2] |

| Quantum Yield (Φ) | Very low (essentially non-fluorescent) | High (exact value depends on the alkyne partner and solvent)[2] |

| Molar Extinction Coefficient (ε) | Not specified | Not specified |

| Color of Emission | - | Blue |

The Azide-Alkyne Cycloaddition: A "Click" Chemistry Reaction

The core of this compound's utility lies in its participation in the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible. Two main variants of this reaction are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method used with this compound. It involves the use of a copper(I) catalyst to rapidly and regioselectively form a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[]

Mechanism of CuAAC

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [baseclick.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synaffix.com [synaffix.com]

- 7. This compound, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to the Early Research of 3-Azido-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a versatile fluorogenic dye that has garnered significant attention in the fields of biochemistry and molecular biology. Its unique properties, particularly its ability to become intensely fluorescent only after undergoing a "click" reaction, make it an invaluable tool for bioorthogonal labeling and imaging. This technical guide provides a comprehensive overview of the early research on this compound, detailing its synthesis, chemical and photophysical properties, and foundational applications.

Chemical and Physical Properties

This compound is a small, water-soluble, and cell-permeable molecule.[1][2] Its key structural features are a coumarin (B35378) core, a hydroxyl group at the 7-position which influences its photophysical properties, and an azide (B81097) group at the 3-position that serves as a reactive handle for click chemistry.[2][3] The compound is typically a brown solid and is soluble in various organic solvents such as DMSO, DMF, methanol, and acetonitrile.[2][4]

| Property | Value | References |

| Molecular Formula | C₉H₅N₃O₃ | [2][4] |

| Molecular Weight | 203.15 g/mol | [1][2][5] |

| Appearance | Brown solid | [3] |

| Purity | ≥95% (HPLC/NMR) | [1][3] |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | [2][4][5] |

| Storage Conditions | Store at -20°C | [1] |

| CAS Number | 817638-68-9 | [1][2][4] |

Photophysical Properties and the "Click" Reaction

The most remarkable characteristic of this compound is its fluorogenic nature.[2] Initially, the compound is non-fluorescent or exhibits very weak fluorescence.[2] The azide group effectively quenches the fluorescence of the coumarin core.[5][6] However, upon participating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an alkyne-containing molecule, it forms a triazole ring.[1][2][7] This extension of the π-conjugated system "switches on" the fluorescence, resulting in a bright blue emission.[2]

| Condition | Excitation Maxima (λex) | Emission Maxima (λem) | References |

| Before Click Reaction | ~260 nm | ~391 nm | [2] |

| After Click Reaction | 404 nm | 477 nm (emits blue fluorescence) | [1][2][4][7] |

This "turn-on" fluorescence mechanism is highly advantageous for biological imaging as it significantly reduces background noise from unreacted probes, leading to a high signal-to-noise ratio.[2][8]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from 2,4-dihydroxybenzaldehyde (B120756). The following protocol is a modified version based on previously reported methods.[9][10]

Step 1: Synthesis of 3-Amino-7-hydroxycoumarin

-

A mixture of 2,4-dihydroxybenzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (B1210297) (60 mmol) in acetic anhydride (B1165640) (100 mL) is refluxed with stirring for 4 hours.[9]

-

The reaction mixture is then poured onto ice, leading to the formation of a yellow precipitate.[9]

-

The solid is filtered, washed with ice water, and then refluxed in a solution of concentrated HCl and ethanol (B145695) (2:1, 30 mL) for 1 hour.[9]

-

Ice water (40 mL) is added to dilute the solution, and the resulting mixture is cooled to 0 °C.[9]

Step 2: Diazotization and Azidation

-

To the cooled solution from Step 1, a solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the temperature at 0 °C to form the diazonium salt.[10]

-

The mixture is stirred for 5-10 minutes, and then sodium azide (NaN₃, 60 mmol) is added in portions.[9][10]

-

After stirring for another 15 minutes, the resulting brown precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound. The overall yield is approximately 43%.[9]

General Protocol for "Click" Reaction Labeling in Live Cells

This compound is widely used for labeling alkyne-modified biomolecules in living cells.[1] A general workflow for this application is as follows:

-

Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne group (e.g., 5-Ethynyl-2'-deoxyuridine (EdU) for DNA labeling).[1][2] This precursor is incorporated into the target biomolecules by the cellular machinery.

-

Cell Fixation and Permeabilization: After incubation, the cells are fixed and permeabilized to allow the click chemistry reagents to enter the cell.

-

Click Reaction Cocktail: A "click" reaction cocktail is prepared, typically containing:

-

This compound

-

A copper(I) source (e.g., copper(II) sulfate)

-

A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate)

-

A copper ligand to stabilize the Cu(I) ion and improve reaction efficiency.

-

-

Labeling: The cells are incubated with the click reaction cocktail, allowing the reaction between the azide on the coumarin and the alkyne on the biomolecule to occur.

-

Washing and Imaging: The cells are washed to remove excess reagents and then imaged using fluorescence microscopy with appropriate filters for the blue fluorescence of the resulting triazole.[1]

Early Applications in Research

Early research on this compound has primarily focused on its application as a fluorogenic probe in various biological contexts:

-

Live Cell Imaging: Its cell permeability and low background fluorescence make it highly suitable for imaging biological processes in living cells.[1][2]

-

DNA Labeling: In conjunction with EdU, it is used to visualize DNA synthesis in proliferating cells.[1][2]

-

Spatially Restricted Metabolite Labeling: It has been employed in techniques for labeling metabolites in specific subcellular locations.[4]

-

Detection of Foodborne Pathogens: Recent studies have utilized this compound in biosensors for the sensitive detection of pathogens.[4][11]

-

Bioconjugation: The azido (B1232118) group facilitates the attachment of the coumarin to various biomolecules for targeted delivery and imaging.[3]

-

Drug Development: It serves as a scaffold in medicinal chemistry for designing new therapeutic agents.[3]

Visualizing Workflows and Pathways

Caption: Synthetic pathway for this compound.

Caption: Mechanism of fluorescence activation via click chemistry.

Conclusion

The early research into this compound has established it as a powerful tool for fluorescent labeling in biological systems. Its fluorogenic nature, coupled with the specificity of the click reaction, provides researchers with a highly sensitive and low-background method for visualizing and tracking biomolecules. As research continues, the applications of this versatile molecule in drug development, diagnostics, and fundamental biological studies are expected to expand further.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound [baseclick.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (CAS 817638-68-9) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 817638-68-9 | BroadPharm [broadpharm.com]

- 8. 3-Azido-7-hydroxy Coumarin - Fluorescent Dyes & Quenchers - Products - GeneToProtein [genetoprotein.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

3-Azido-7-hydroxycoumarin: A Technical Guide for Advanced Fluorescence-Based Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a pro-fluorescent probe that has emerged as a powerful tool in chemical biology and drug discovery. Its unique "turn-on" fluorescence mechanism, activated by a highly selective bioorthogonal reaction, makes it an ideal candidate for a variety of applications, from live-cell imaging to the detection of specific biomarkers. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key applications of this compound, designed to equip researchers with the knowledge to effectively integrate this versatile probe into their workflows.

The core principle behind this compound's utility lies in its azide (B81097) functional group, which renders the coumarin (B35378) core non-fluorescent. Upon a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-containing target, a stable triazole linkage is formed. This reaction extends the π-conjugated system of the molecule, leading to a dramatic increase in fluorescence emission. This fluorogenic nature minimizes background signal, enabling high-contrast imaging and detection.

Chemical and Photophysical Properties

This compound is a water-soluble and cell-permeable molecule, making it suitable for live-cell imaging applications.[1][2] Its key chemical and photophysical properties are summarized in the tables below.

Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₅N₃O₃ |

| Molecular Weight | 203.15 g/mol [1][2] |

| CAS Number | 817638-68-9 |

| Appearance | Amber to brown crystalline solid[1] |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN[1] |

| Storage | -20°C, protected from light[1][2] |

Photophysical Properties

The most notable feature of this compound is the significant shift in its spectral properties upon undergoing the click reaction.

| Property | Before Click Reaction | After Click Reaction |

| Maximum Excitation (λex) | ~260-348 nm[1][3] | ~404 nm[1][2] |

| Maximum Emission (λem) | ~391 nm[1] | ~477-480 nm[1][2] |

| Quantum Yield (Φ) | Not Reported | High (qualitative)[1] |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported[4] |

| Stokes Shift | Not Applicable | ~73-76 nm |

| Color of Emission | Not Applicable | Blue[2] |

Core Mechanism of Action: The "Click" Reaction

The fluorescence of this compound is activated through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, selective, and biocompatible.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described in the literature. The following is a summary of the key steps.

Materials:

-

2,4-dihydroxy benzaldehyde (B42025)

-

N-acetylglycine

-

Anhydrous sodium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Concentrated HCl

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

Procedure:

-

A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

-

The reaction mixture is then poured onto ice to yield a yellow precipitate.

-

The precipitate is filtered and washed with ice water.

-

The solid is then refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.

-

Ice water (40 mL) is added to dilute the solution, which is then cooled in an ice bath.

-

Sodium nitrite (40 mmol) is added to the cooled solution, followed by the portion-wise addition of sodium azide (60 mmol) after 5-10 minutes of stirring.

-

After stirring for an additional 15 minutes, the resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound as a brown solid.[3]

Application 1: Detection of Cell Proliferation using EdU Labeling

This protocol describes the detection of newly synthesized DNA in proliferating cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, and this compound.

Materials:

-

Cells of interest

-

5-ethynyl-2'-deoxyuridine (EdU)

-

3.7% Formaldehyde in PBS (Fixation Solution)

-

0.5% Triton X-100 in PBS (Permeabilization Solution)

-

3% BSA in PBS

-

Click reaction cocktail (containing this compound, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) to generate copper(I) in situ)

-

Fluorescence microscope

Procedure:

-

EdU Labeling: Culture cells and treat with EdU at a final concentration of 10 µM for 1-2 hours to allow for incorporation into newly synthesized DNA.

-

Fixation: Wash the cells with PBS and then fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with 3% BSA in PBS. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for blue fluorescence.

Application 2: Spatially Restricted Metabolite Labeling (GEN-Click)

The GEN-Click system allows for the spatially resolved labeling of azide- or alkyne-tagged biomolecules within living cells.[2][5]

Principle: A genetically encoded peroxidase (APEX2) is fused to a protein of interest, localizing the subsequent reactions. Cells are metabolically labeled with an azide-modified biomolecule. The GEN-Click system then enables the proximity biotinylation of these azide-bearing molecules, which can be subsequently detected. While the original GEN-Click paper uses biotin (B1667282) for detection, this compound can be adapted for fluorescent readout.

Materials:

-

Cells expressing the APEX2-fusion protein of interest

-

Azide-modified metabolite (e.g., ManNAz for glycoproteins)

-

Alkyne-biotin or an alkyne-tagged fluorescent reporter

-

Copper(I) catalyst for the click reaction

-

Lysis buffer

-

Streptavidin beads (for pulldown if using alkyne-biotin)

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Expression and Metabolic Labeling: Express the APEX2-fusion protein in cells and supplement the culture medium with the azide-modified metabolite for a sufficient time to allow for incorporation.

-

In Situ Click Reaction (Conceptual Adaptation for Fluorescence):

-

Wash the cells to remove excess unincorporated metabolite.

-

Introduce the alkyne-tagged this compound and a cell-permeable copper(I) catalyst. The click reaction will occur in proximity to the APEX2-fusion protein.

-

-

Cell Lysis and Analysis:

-

Lyse the cells and analyze the spatial distribution of the fluorescently labeled metabolites via fluorescence microscopy.

-

Alternatively, for a biochemical approach, lyse the cells, perform the click reaction with an alkyne-biotin tag, and then enrich the biotinylated proteins using streptavidin beads for identification by mass spectrometry.

-

Application 3: Detection of Foodborne Pathogens

A recent development has utilized this compound in a biosensor for the on-site detection of foodborne pathogens like E. coli O157:H7 and Salmonella typhimurium.[6][7]

Principle: This method employs a "Phage@DNAzyme" probe. A bacteriophage, specific to the target pathogen, is conjugated to a DNAzyme that catalyzes the CuAAC reaction. When the phage binds to the pathogen, the DNAzyme is localized and can catalyze the click reaction between this compound and an alkyne, generating a fluorescent signal.

Materials:

-

Food sample

-

Pathogen-specific Phage@DNAzyme probe

-

This compound

-

3-butyn-1-ol

-

Copper(II) solution

-

Fluorescence reader or a smartphone-based detection system

Procedure:

-

Sample Preparation: The target pathogen is enriched and purified from the food sample.

-

Probe Binding: The purified pathogens are incubated with the Phage@DNAzyme probe, allowing for specific binding.

-

Click Reaction: The mixture is then combined with this compound, 3-butyn-1-ol, and a copper(II) source. The DNAzyme on the probe catalyzes the click reaction.

-

Signal Quantification: The resulting fluorescence is measured to quantify the concentration of the target pathogen. The linear range for detection has been reported to be from 10² to 10⁸ CFU/mL, with a detection limit of 50 CFU/mL.[6][7]

Conclusion

This compound is a highly effective and versatile fluorogenic probe with significant potential in various research and development settings. Its "turn-on" fluorescence mechanism, coupled with the specificity of the click reaction, provides a high signal-to-noise ratio for sensitive and precise detection. The detailed protocols provided in this guide for its synthesis and application in cell proliferation assays, spatially restricted metabolite labeling, and pathogen detection serve as a starting point for researchers to harness the capabilities of this powerful tool. As research in chemical biology continues to advance, the applications of this compound and similar bioorthogonal probes are expected to expand, further enabling the exploration of complex biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrasensitive and Specific Phage@DNAzyme Probe-Triggered Fluorescent Click Chemistry for On-Site Detection of Foodborne Pathogens Using a Smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-7-hydroxycoumarin is a pivotal molecule in the field of bioconjugation and cellular imaging. This water-soluble, fluorogenic dye has become an indispensable tool for researchers due to its unique ability to remain non-fluorescent until it participates in a "click" reaction with an alkyne-functionalized molecule. This "turn-on" fluorescence mechanism provides an exceptionally low background signal, making it ideal for high-contrast imaging in complex biological systems. This technical guide delves into the discovery, historical development, key properties, synthesis, and diverse applications of this compound, providing researchers with a comprehensive resource to effectively utilize this powerful probe.

Discovery and History

The advent of this compound is intrinsically linked to the development of "click chemistry," a term coined by K. Barry Sharpless in 2001 to describe reactions that are modular, wide in scope, give high yields, and are easy to perform. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a prime example of this concept.

While the synthesis of various coumarin (B35378) derivatives has a long history, the specific exploration of 3-azidocoumarins as fluorogenic probes gained significant traction in the early 2000s. A seminal 2004 paper by Wang and colleagues in Organic Letters described the fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins with terminal alkynes.[1] This work demonstrated that the non-fluorescent 3-azidocoumarins could be converted into intensely fluorescent 1,2,3-triazole products upon reaction with alkynes.[1] This laid the foundational understanding for the development and application of this compound as a bioorthogonal and fluorogenic labeling agent.

The addition of the 7-hydroxy group to the 3-azidocoumarin (B8514211) scaffold enhances its water solubility and modulates its spectral properties, making it particularly well-suited for biological applications. While the precise first synthesis of the 7-hydroxy derivative is not definitively pinpointed in a single "discovery" paper, its use grew out of the principles established in the early exploration of azidocoumarins for bioconjugation.

Physicochemical and Spectroscopic Properties

This compound is a small, cell-permeable molecule with a molecular weight of 203.15 g/mol . Its key feature is its fluorogenic nature; the azide (B81097) group effectively quenches the fluorescence of the coumarin core.[2] Upon undergoing the CuAAC reaction with a terminal alkyne, the formation of the triazole ring extends the π-conjugated system of the molecule, resulting in a significant increase in fluorescence quantum yield.[3]

The spectroscopic properties of this compound are crucial for its application in fluorescence microscopy and other detection methods. Before the click reaction, the molecule exhibits minimal fluorescence. After the click reaction, it becomes highly fluorescent, with excitation and emission maxima suitable for standard blue fluorescent protein (BFP) filter sets.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₃ | |

| Molecular Weight | 203.15 g/mol | |

| CAS Number | 817638-68-9 | |

| Appearance | Light yellow to brown solid | |

| Solubility | Soluble in DMSO, DMF, MeOH, and MeCN | [2] |

| Excitation Maximum (pre-click) | ~260 nm | [2] |

| Emission Maximum (pre-click) | ~391 nm | [2] |

| Excitation Maximum (post-click) | 404 nm | [3] |

| Emission Maximum (post-click) | 477 nm | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 2,4-dihydroxybenzaldehyde. The following is a detailed experimental protocol adapted from the literature.

Synthesis of 3-Amino-7-hydroxycoumarin

A common route to 3-azidocoumarins involves the synthesis of a 3-aminocoumarin (B156225) intermediate. This can be achieved through the condensation of a salicylaldehyde (B1680747) derivative with N-acetylglycine, followed by hydrolysis.

Synthesis of this compound

The 3-amino group of 3-amino-7-hydroxycoumarin can then be converted to an azide group through a diazotization reaction followed by treatment with sodium azide.

Detailed Protocol for the Synthesis of this compound:

A detailed, multi-step synthesis protocol is available in the supporting information of a publication by the Royal Society of Chemistry. The process can be summarized as follows:

-

Step 1: Synthesis of an acetylated intermediate. A mixture of 2,4-dihydroxy benzaldehyde, N-acetylglycine, and anhydrous sodium acetate (B1210297) in acetic anhydride (B1165640) is refluxed. The resulting product is precipitated on ice.

-

Step 2: Hydrolysis. The intermediate is then refluxed in a solution of concentrated HCl and ethanol.

-

Step 3: Diazotization. The hydrolyzed product is cooled in an ice bath, and sodium nitrite (B80452) is added.

-

Step 4: Azide Formation. Sodium azide is then added to the solution, leading to the formation of this compound as a precipitate.

Applications in Research and Drug Discovery

The unique properties of this compound have led to its widespread adoption in various research fields, particularly in chemical biology and drug discovery.

Cellular Imaging and Bioconjugation

The primary application of this compound is in the fluorescent labeling of alkyne-modified biomolecules in living cells and other biological systems. Its cell permeability and the low background fluorescence make it an excellent tool for high-contrast imaging.

Labeling of Proliferating Cells: A prominent application is the detection of DNA synthesis in proliferating cells. Cells are incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine, which is incorporated into newly synthesized DNA. Subsequent treatment with this compound in the presence of a copper(I) catalyst leads to the fluorescent labeling of the DNA in cells that have undergone replication.[4]

Labeling of Other Biomolecules: This methodology has been extended to the labeling of other classes of biomolecules, including proteins and glycans.[5] By metabolically incorporating alkyne-containing sugars or amino acids, researchers can visualize the localization and dynamics of these molecules within the cell.

Proteomics and Drug Discovery

In the field of proteomics, this compound can be used to tag and identify specific proteins that have been metabolically labeled with alkyne-containing amino acids. This allows for the visualization of protein localization and can be coupled with mass spectrometry for protein identification.

In drug discovery, the click-reactive nature of this compound is valuable for synthesizing and screening compound libraries.[6] Its small size and biocompatibility also make it a candidate for the development of targeted therapeutic agents and diagnostic probes.[6]

Conclusion

This compound has firmly established itself as a cornerstone of modern chemical biology and bioorthogonal chemistry. Its journey from the fundamental principles of click chemistry to a widely used fluorogenic probe highlights the power of designing molecules with specific, triggerable functionalities. For researchers in the life sciences and drug development, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in elucidating complex biological processes and developing novel therapeutic and diagnostic strategies. The continued innovation in bioorthogonal chemistry promises to further expand the utility of this remarkable molecule.

References

- 1. A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [baseclick.eu]

- 3. This compound, 817638-68-9 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

3-Azido-7-hydroxycoumarin is a versatile and powerful tool in the field of bioimaging, primarily functioning as a fluorogenic probe. Its innovative design allows for the highly sensitive detection of a wide array of biomolecules and cellular processes. The core of its functionality lies in its "pro-fluorogenic" nature; the molecule itself is essentially non-fluorescent, thereby ensuring low background signal in imaging applications. Upon undergoing a highly specific chemical reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an alkyne-tagged target molecule, its fluorescence is "switched on," emitting a bright blue signal.[1][2] This activation mechanism provides a high signal-to-noise ratio, making it an ideal candidate for no-wash, live-cell imaging.

The primary application of this compound is in the labeling and visualization of alkyne-modified biomolecules within living cells. This includes, but is not limited to, the tracking of newly synthesized DNA in proliferating cells by reacting with the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), imaging of the glycome, and potentially the detection of specific enzymatic activities through cleverly designed alkyne-bearing substrates.[2] Its cell-permeable nature allows for the efficient labeling of intracellular targets.

Key Physicochemical and Photophysical Properties

The utility of this compound in bioimaging is underpinned by its distinct chemical and photophysical characteristics. The presence of the azide (B81097) group at the 3-position is crucial for its participation in the click reaction, while the hydroxy group at the 7-position contributes to its photophysical performance. The molecule is a crystalline solid, typically amber to brown in color, and is soluble in common organic solvents such as DMSO, DMF, methanol, and acetonitrile.[1][3]

| Property | This compound (Before Click Reaction) | Triazole Product (After Click Reaction) |

| Molecular Formula | C₉H₅N₃O₃[1] | - |

| Molecular Weight | 203.15 g/mol [1] | - |

| Excitation Maximum (λex) | ~260 nm, ~348 nm[1] | ~404 nm[1][2][3] |

| Emission Maximum (λem) | ~391 nm[1] | ~477-480 nm[1][2][3] |

| Quantum Yield (Φ) | Very low (essentially non-fluorescent) | High |

| Extinction Coefficient (ε) | Not reported | Not reported |

| Appearance | Amber to brown crystalline solid[1] | - |

| Solubility | DMSO, DMF, MeOH, MeCN[1][3] | - |

Activation Mechanism and Experimental Workflow

The central mechanism for the activation of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction leads to the formation of a stable triazole ring, which extends the π-conjugation of the coumarin (B35378) fluorophore, resulting in a significant increase in fluorescence.

A typical experimental workflow for utilizing this compound for bioimaging, for example, in labeling newly synthesized DNA in proliferating cells, involves several key steps.

References

3-Azido-7-hydroxycoumarin: A Comprehensive Technical Guide to its Application in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 3-Azido-7-hydroxycoumarin, a fluorogenic probe increasingly utilized in click chemistry for the labeling and detection of biomolecules. Its ability to remain non-fluorescent until undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction makes it an invaluable tool for minimizing background signals in complex biological systems. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in DNA and protein labeling, and visualizes key workflows and mechanisms.

Core Concepts and Properties

This compound is a versatile molecule that serves as a fluorescent reporter in bioorthogonal chemistry.[1] Its azide (B81097) group facilitates participation in click chemistry reactions, while the coumarin (B35378) scaffold provides the basis for its fluorescent properties.[2] A key feature of this probe is its "pro-fluorogenic" nature; the azide moiety quenches the fluorescence of the coumarin core. Upon reaction with a terminal alkyne, the formation of a triazole ring extends the π-conjugated system, resulting in a significant increase in fluorescence intensity.[3] This "turn-on" mechanism is highly advantageous for applications requiring high signal-to-noise ratios, such as live-cell imaging.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₅N₃O₃ | [2] |

| Molecular Weight | 203.15 g/mol | [2] |

| Appearance | Amber to brown crystalline solid | |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN | [2] |

| Storage Conditions | Store at -20°C, protected from light | [2] |

| Spectroscopic Property | Before Click Reaction | After Click Reaction | References |

| Maximum Excitation Wavelength (λex) | ~348 nm | 404 nm | [2][3] |

| Maximum Emission Wavelength (λem) | - | 477 nm | [2][3] |

| Emission Color | - | Blue | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in labeling DNA and proteins.

Synthesis of this compound

This protocol is adapted from a literature procedure and outlines the chemical synthesis of this compound.

Materials:

-

2,4-dihydroxy benzaldehyde (B42025)

-

N-acetylglycine

-

Anhydrous sodium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Concentrated HCl

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice

Procedure:

-

A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

-

The reaction mixture is then poured onto ice, leading to the formation of a yellow precipitate.

-

The yellow solid is collected by filtration and washed with ice water.

-

The solid is subsequently refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.

-

Ice water (40 mL) is added to dilute the solution, which is then cooled in an ice bath.

-

Sodium nitrite (40 mmol) is added to the cooled solution, and the mixture is stirred for 5-10 minutes.

-

Sodium azide (60 mmol) is added in portions, and the mixture is stirred for an additional 15 minutes.

-

The resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound as a brown solid.

Labeling of Nascent DNA in Proliferating Cells

This protocol describes the labeling of newly synthesized DNA in cultured cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by a click reaction with this compound.

Materials:

-

Cells in culture

-

Complete cell culture medium

-

5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Click reaction buffer: 100 mM Tris-HCl (pH 8.0), 1 mM CuSO₄, 100 mM L-ascorbic acid

Procedure:

-

EdU Incorporation: Incubate cells with EdU at a final concentration of 10-50 µM in complete culture medium for a desired period (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Carefully remove the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Click Reaction: Prepare the click reaction buffer immediately before use. Add the buffer containing 50 µM this compound to the fixed cells.

-

Incubation: Incubate the cells for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy using a filter set appropriate for the blue emission of the coumarin dye.

General Protocol for Labeling of Metabolically Tagged Proteins in Cell Lysates

This protocol provides a general framework for the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid, such as L-homopropargylglycine (HPG), in a cell lysate.

Materials:

-

Cell lysate containing alkyne-tagged proteins (1-5 mg/mL)

-

PBS (pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

Procedure:

-

Reaction Setup: In a microfuge tube, combine the following in order:

-

50 µL of protein lysate

-

90 µL of PBS

-

An appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 20 µM).

-

-

Add Ligand: Add 10 µL of the 100 mM THPTA solution and mix briefly by vortexing.

-

Add Copper: Add 10 µL of the 20 mM CuSO₄ solution and mix briefly by vortexing.

-

Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Mix briefly by vortexing.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Analysis: The proteins in the lysate are now fluorescently labeled and can be analyzed by methods such as SDS-PAGE and in-gel fluorescence scanning.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: Experimental workflow for labeling nascent DNA.

References

- 1. Development of surface immobilized 3-azidocoumarin-based fluorogenic probe via strain promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [baseclick.eu]

Methodological & Application

Application Notes and Protocols for Cell Labeling with 3-Azido-7-hydroxycoumarin

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic, water-soluble, and cell-permeable dye ideally suited for bioorthogonal labeling of cells and tissues.[1] This compound features an azide (B81097) group that can selectively react with alkyne-functionalized molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[2] A key advantage of this compound is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne, at which point it forms a highly fluorescent triazole product.[2][3] This "click-activated" fluorescence minimizes background signal, enhancing imaging clarity and eliminating the need for extensive washing steps to remove unreacted dye.[2]

These properties make this compound a powerful tool for various applications in life sciences research, including:

-

Live-cell imaging with low background fluorescence. [1]

-

DNA labeling and detection in proliferating cells when used in conjunction with 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog.[2]

-

Visualization of proteins and glycans in both fixed and living cells.[1]

-

Development of biosensors and optically controlled systems. [1]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. The significant shift in excitation and emission maxima upon click reaction underscores its utility as a fluorogenic probe.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₃ | [1] |

| Molecular Weight | 203.15 g/mol | [1] |

| Purity | ≥95% (HPLC) | |

| Appearance | Amber to brown crystalline solid | |

| Solubility | DMSO, DMF, MeOH, MeCN | [1] |

| Storage Conditions | Store at -20°C, protected from light | [4] |

| Excitation Maximum (pre-click) | ~260 nm | [1] |

| Emission Maximum (pre-click) | ~391 nm | [1] |

| Excitation Maximum (post-click) | 404 nm | [1] |

| Emission Maximum (post-click) | 477 nm |

Experimental Protocols

Protocol 1: Labeling of Proliferating Cells using EdU and this compound

This protocol describes the labeling and detection of newly synthesized DNA in proliferating cells. Cells are first incubated with the thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into DNA during active synthesis. The alkyne group on EdU then serves as a handle for the click reaction with this compound.

Materials:

-

Cells of interest cultured on coverslips or in microplates

-

5-Ethynyl-2'-deoxyuridine (EdU)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

DMSO for stock solutions

Procedure:

-

Cell Culture and EdU Labeling:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

-

Add EdU to the cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells for a period appropriate for the specific cell type and experimental goals (e.g., 30 minutes to 24 hours) to allow for EdU incorporation into newly synthesized DNA.[2]

-

-

Cell Fixation and Permeabilization:

-

After EdU incubation, remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the following stock solutions:

-

This compound: 10 mM in DMSO.

-

Copper(II) sulfate (CuSO₄): 100 mM in water.

-

Sodium Ascorbate: 1 M in water (prepare fresh).

-

-

Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

-

984 µL PBS

-

1 µL of 10 mM this compound stock solution (final concentration: 10 µM)

-

10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)

-

5 µL of 1 M Sodium Ascorbate stock solution (final concentration: 5 mM)

-

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filters appropriate for the blue fluorescence of the coumarin-triazole product (Excitation/Emission: ~404/477 nm).

-

Visualizations

Experimental Workflow for Cell Labeling

References

Application Notes and Protocols for Protein Labeling with 3-Azido-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has emerged as a powerful tool for the bioorthogonal labeling of proteins. This compound remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-modified biomolecule.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal probe for various applications in proteomics, cell biology, and drug development.[1] The coumarin (B35378) core offers benefits such as a compact size, water solubility, cell permeability, and good photostability, making it suitable for live-cell imaging.[1]

The labeling strategy involves the introduction of an alkyne group into a protein of interest, either through metabolic incorporation of an alkyne-containing non-canonical amino acid or by chemical modification of the purified protein. The subsequent reaction with this compound results in a stable triazole linkage and a highly fluorescent protein conjugate.[2]

Key Features and Applications

Key Features:

-

Fluorogenic Nature: Minimal background fluorescence, with a significant increase in fluorescence upon reaction with an alkyne.[1]

-

Bioorthogonality: The azide (B81097) group is chemically inert within biological systems, ensuring specific labeling of alkyne-modified molecules.[1]

-

High Sensitivity: The "turn-on" mechanism allows for the detection of low-abundance proteins.

-

Cell Permeability: Suitable for labeling intracellular proteins in live cells.[1]

-

Photostability: The resulting coumarin-triazole conjugate exhibits good resistance to photobleaching.[1]

Applications:

-

Visualization of newly synthesized proteins: Metabolic labeling with alkyne-containing amino acids followed by click chemistry with this compound allows for the imaging of nascent proteomes.[3]

-

In-gel fluorescence analysis of proteins: Labeled proteins can be easily visualized after separation by SDS-PAGE.

-

Live-cell imaging of protein localization and dynamics: The cell-permeable nature of the dye enables real-time tracking of proteins within living cells.[1][2]

-

Confirmation of protein-protein interactions: Labeling of specific protein partners can help validate interactions.

-

Development of protein-based diagnostics and therapeutics: Covalent attachment of the fluorophore can be used to track the distribution and fate of protein drugs.

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃O₃ | [1] |

| Molecular Weight | 203.15 g/mol | [1] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN | [1] |

| Storage | Store at -20°C, protected from light | [4] |

| Excitation (max) before click reaction | ~260 nm | [1] |

| Emission (max) before click reaction | ~391 nm | [1] |

| Excitation (max) after click reaction | 404 nm | [1][2] |

| Emission (max) after click reaction | 477 nm | [1][2] |

Quantitative Parameters for Protein Labeling